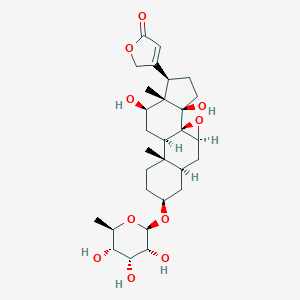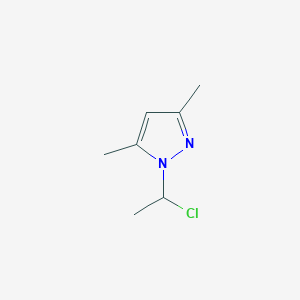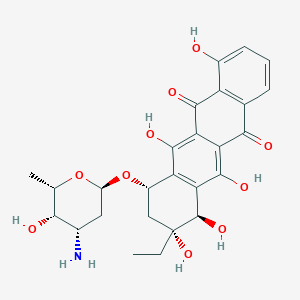
4-Isopropylpiperidin
Übersicht
Beschreibung
4-Isopropylpiperidine is a chemical compound with the CAS Number: 19678-58-1. It has a molecular weight of 127.23 and its IUPAC name is 4-isopropylpiperidine .
Synthesis Analysis
While specific synthesis methods for 4-Isopropylpiperidine were not found in the search results, piperidine derivatives are known to be synthesized through intra- and intermolecular reactions .Molecular Structure Analysis
The molecular formula of 4-Isopropylpiperidine is C8H17N . It is a liquid at room temperature .Physical and Chemical Properties Analysis
4-Isopropylpiperidine is a liquid at room temperature with a boiling point of 171°C and a melting point of -1°C . It has a density of 0.86 and a refractive index of 1.4560-1.4600 .Wissenschaftliche Forschungsanwendungen
Pharmakologie: Entwicklung von Antikrebsmitteln
4-Isopropylpiperidin: wurde als wertvolle Verbindung bei der Entwicklung von Antikrebsmitteln identifiziert. Seine Struktur ist für die Synthese verschiedener Arzneimittel von entscheidender Bedeutung, insbesondere solcher, die auf Krebszellen abzielen. Untersuchungen zeigen, dass Derivate von Piperidin, zu denen auch This compound gehört, als klinische Wirkstoffe gegen eine Reihe von Krebsarten wie Brust-, Prostata- und Lungenkrebs eingesetzt werden können . Diese Verbindungen sind dafür bekannt, wichtige Signalwege zu regulieren, die für die Etablierung und Proliferation von Krebszellen unerlässlich sind.
Organische Synthese: Bausteine für komplexe Moleküle
In der organischen Chemie dient This compound als Baustein für die Synthese komplexer organischer Moleküle. Seine Reaktivität und seine strukturellen Merkmale machen ihn zu einem vielseitigen Vorläufer in Mehrkomponentenreaktionen, die zur Bildung verschiedener Piperidinderivate führen . Diese Derivate sind entscheidend für die Herstellung von Verbindungen mit potentieller biologischer Aktivität.
Industrielle Anwendungen: Chemische Herstellung
Industriell wird This compound bei der Herstellung von Chemikalien verwendet, bei der es als Zwischenprodukt oder Katalysator dienen kann. Die Eigenschaften der Verbindung ermöglichen die Produktion anderer spezialisierter organischer Verbindungen, die dann in verschiedenen industriellen Prozessen verwendet werden .
Umweltanwendungen: Grüne Chemie
In Umweltanwendungen werden This compound-Derivate auf ihren potenziellen Einsatz in der grünen Chemie untersucht. Dies umfasst die Synthese umweltfreundlicher Materialien und die Entwicklung nachhaltiger chemischer Prozesse . Der Fokus liegt auf der Minimierung der Umweltbelastung und der Steigerung der Effizienz chemischer Reaktionen.
Materialwissenschaften: Entwicklung von fortschrittlichen Materialien
This compound: wird auch in der Materialwissenschaft für die Entwicklung von fortschrittlichen Materialien erforscht. Seine Derivate können zur Modifizierung von Materialeigenschaften wie der thermischen Stabilität und der mechanischen Festigkeit verwendet werden, was für die Herstellung neuer Materialien mit spezifischen Anwendungen unerlässlich ist .
Analytische Chemie: Chromatographie und Spektroskopie
In der analytischen Chemie werden This compound und seine Derivate als Standards und Reagenzien in verschiedenen analytischen Techniken verwendet, darunter Chromatographie und Spektroskopie. Diese Verbindungen helfen bei der genauen Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen .
Biochemie: Enzyminhibitionstudien
This compound: spielt eine Rolle in der Biochemie, insbesondere in Enzyminhibitionstudien. Piperidinderivate sind dafür bekannt, bestimmte Enzyme zu hemmen, was für das Verständnis biochemischer Pfade und die Entwicklung von Medikamenten, die auf diese Enzyme abzielen, entscheidend ist .
Landwirtschaft: Entwicklung von Pestiziden
In der Landwirtschaft zielt die Forschung an This compound-Derivaten auf die Entwicklung effektiverer und umweltfreundlicherer Pestizide ab. Diese Verbindungen können die Pflanzenresistenz gegen Schädlinge und Krankheiten verbessern und so zu nachhaltigen landwirtschaftlichen Praktiken beitragen <svg class="icon" height="16" p-id="1735" t
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4-Isopropylpiperidine were not found in the search results, piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-propan-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPWIUSXQXYTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173346 | |
| Record name | Piperidine, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19678-58-1 | |
| Record name | Piperidine, 4-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019678581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isopropylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the diastereoselective synthesis of 2,4-dialkyl-3-amino-4-Isopropylpiperidine derivatives described in the research?
A1: The research by [] presents a novel method for synthesizing 2,4-dialkyl-3-amino-4-Isopropylpiperidine derivatives with high diastereoselectivity. This is significant because the spatial arrangement of atoms in a molecule can significantly influence its biological activity. By controlling the stereochemistry during synthesis, researchers can obtain specific isomers with potentially enhanced pharmacological properties. This method utilizes readily available amino acid derivatives as starting materials and employs a formal hetero-Ene reaction with Lewis acids as catalysts. The ability to selectively synthesize specific isomers opens up possibilities for exploring their unique biological activities and potential applications in medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Cyclohepta[b]pyrrole-5-carbaldehyde](/img/structure/B35315.png)



